molecular formula C5H3F2N3O4 B11714505 1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carboxylic acid

1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carboxylic acid

Cat. No.: B11714505
M. Wt: 207.09 g/mol
InChI Key: GZCLYVZSFCFURL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative characterized by a difluoromethyl group at position 1, a nitro substituent at position 3, and a carboxylic acid moiety at position 2. Pyrazole derivatives are widely studied for their applications in agrochemicals and pharmaceuticals due to their structural versatility and ability to modulate biological activity . The difluoromethyl group enhances metabolic stability and lipophilicity, while the nitro group introduces electron-withdrawing effects that influence reactivity and intermolecular interactions . This compound serves as a critical intermediate in synthesizing advanced molecules, particularly in the development of succinate dehydrogenase inhibitors (SDHIs) for fungicides .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3F2N3O4

Molecular Weight

207.09 g/mol

IUPAC Name

1-(difluoromethyl)-3-nitropyrazole-4-carboxylic acid

InChI

InChI=1S/C5H3F2N3O4/c6-5(7)9-1-2(4(11)12)3(8-9)10(13)14/h1,5H,(H,11,12)

InChI Key

GZCLYVZSFCFURL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1C(F)F)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism

This traditional method involves two phases:

  • Intermediate Synthesis : Ethyl difluoroacetoacetate reacts with triethyl orthoformate in acetic anhydride to form ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate.

  • Cyclization : The intermediate undergoes cyclocondensation with methyl hydrazine in a biphasic system (water-immiscible solvent and aqueous weak base) to yield the pyrazole ring.

Optimization Insights

  • Temperature Control : Maintaining temperatures between –20°C to 0°C during methyl hydrazine addition minimizes side reactions.

  • Base Selection : Sodium bicarbonate or potassium carbonate enhances ring-closure efficiency (>95% regioselectivity).

  • Yield : 75–80% after fractional distillation.

Table 1: Cyclocondensation Performance Metrics

ParameterValueSource
Regioselectivity (4- vs. 5-position)95:5
Purity Post-Distillation99.9%
Reaction Time1–3 hours

Halogenation and Alkaline Hydrolysis

Process Overview

Developed to reduce isomer formation, this method involves:

  • Halogenation : 2,2-Difluoroacetyl chloride reacts with α,β-unsaturated esters (e.g., acrylate derivatives) in the presence of potassium iodide.

  • Hydrolysis : The intermediate undergoes alkaline hydrolysis (NaOH or KOH) to yield the carboxylic acid.

Key Advantages

  • Isomer Suppression : Catalytic KI reduces 5-position isomers to <5%.

  • Solvent System : Dichloromethane extraction removes impurities, achieving >99.5% purity after recrystallization.

Table 2: Halogenation-Hydrolysis Efficiency

MetricValueSource
Isomer Ratio (4:5)96:4
Recrystallization Yield75.8–79.6%
Final Purity (HPLC)99.3–99.6%

Carbonylation with Difluorochloromethane

Novel Pathway

This method employs difluorochloromethane and carbon monoxide under palladium catalysis to construct the pyrazole core:

  • Carbonylation : Difluorochloromethane, CO, and methyl hydrazine react with Pd(CH₃CN)₂Cl₂ to form a keto-enolate intermediate.

  • Cyclization : Propiolic acid and base (e.g., K₂CO₃) facilitate ring closure.

Industrial Relevance

  • Feedstock Cost : Difluorochloromethane is 40% cheaper than difluoroacetic acid derivatives.

  • Waste Reduction : Generates 30% less acidic waste compared to traditional methods.

Table 3: Carbonylation Process Metrics

ParameterValueSource
Catalyst Loading0.5–1.0 mol% Pd
Reaction Pressure10–15 bar CO
Overall Yield68–72%

Solvent Optimization in Cyclization

Hydrofluorocarbon Solvents

WO2012025469A1 demonstrates that 1,1,1,3,3-pentafluorobutane improves regioselectivity and yield:

  • Mechanism : The solvent’s low polarity stabilizes transition states, favoring 4-position substitution.

  • Performance : Regioselectivity increases from 89:11 to 97:3 compared to toluene.

Table 4: Solvent Impact on Cyclization

SolventRegioselectivity (4:5)Yield
1,1,1,3,3-Pentafluorobutane97:392%
Toluene89:1178%
Dichloromethane85:1565%

Coupling Reactions for Derivatives

Table 5: Hydrolysis Conditions

ConditionValueSource
NaOH Concentration2M
Temperature50–70°C
Hydrolysis Yield88–92%

Synthesis Analysis and Industrial Perspectives

Method Comparison

MethodAdvantagesLimitations
CyclocondensationHigh purity (99.9%)High solvent waste
Halogenation-HydrolysisLow isomer contentMulti-step, costly reagents
CarbonylationLow feedstock costRequires high-pressure CO
Solvent OptimizationExcellent regioselectivityExpensive solvents

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The difluoromethyl group can be oxidized to form different functional groups.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the difluoromethyl group can yield difluoromethyl ketones, while reduction of the nitro group can produce amino derivatives.

Scientific Research Applications

1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets, such as enzymes and receptors. The difluoromethyl group can form hydrogen bonds with active site residues, while the nitro group can participate in redox reactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Fluorination : Compounds with trifluoromethyl or pentafluoroethyl groups (e.g., ) exhibit higher lipophilicity and metabolic resistance but may face synthesis challenges due to steric bulk.
  • Aromatic vs. Aliphatic Substituents : The phenyl and pyridinyl groups in enable π-π stacking in biological systems, whereas aliphatic groups (e.g., allyl in ) improve solubility.

Physicochemical Properties

Property Target Compound DFPA Trifluoromethyl Analog Pentafluoroethyl Analog
Molecular Weight ~236 g/mol 190 g/mol ~388 g/mol 356 g/mol
LogP (Estimated) ~1.2 (moderate lipophilicity) ~0.8 ~2.5 ~3.0
Solubility Moderate in polar solvents High in DMSO/MeOH Low in water Very low in water
Stability Nitro group may reduce stability under basic conditions High stability High thermal stability Sensitive to nucleophiles

Industrial and Research Relevance

  • Target Compound : Offers a balance of reactivity and stability for scalable synthesis, but nitro group handling requires safety precautions.
  • DFPA : Industry-preferred due to cost-effectiveness and proven synthetic routes .
  • Fluorinated Analogs : Prioritized in drug discovery for enhanced bioavailability and target engagement .

Biological Activity

1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing on recent research findings and case studies.

  • Molecular Formula : C4_4H3_3F2_2N3_3O2_2
  • Molecular Weight : 163.082 g/mol
  • CAS Number : 1002034-26-5

Antimicrobial Activity

Recent studies have shown that derivatives of pyrazole, including this compound, exhibit promising antimicrobial properties. A series of synthesized compounds demonstrated significant antifungal activity against various phytopathogenic fungi, outperforming traditional fungicides like boscalid with higher efficacy rates (e.g., IC50_{50} values lower than 50 μg/mL) .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory activity. In vitro studies indicated that certain pyrazole derivatives could selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), with some compounds showing IC50_{50} values comparable to established anti-inflammatory drugs such as diclofenac . For instance, a related compound demonstrated an IC50_{50} of 54.65 μg/mL against COX-2, highlighting the potential of these pyrazole derivatives as anti-inflammatory agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the pyrazole ring and the introduction of various substituents have been shown to enhance or diminish biological activity. For example, the introduction of electron-withdrawing groups has been associated with increased potency against specific targets .

Case Study 1: Antifungal Efficacy

A study synthesized several derivatives of this compound and tested their antifungal activity against seven different pathogens. The most potent derivative exhibited an IC50_{50} value significantly lower than that of standard treatments, suggesting its potential as a new antifungal agent .

Case Study 2: Anti-inflammatory Activity

In another investigation, compounds derived from this pyrazole structure were evaluated for their ability to inhibit COX enzymes. The study found that certain derivatives had a selectivity index (SI) indicating a preference for COX-2 inhibition over COX-1, which is desirable for reducing gastrointestinal side effects associated with non-selective NSAIDs .

Data Summary Table

Property Value
Molecular FormulaC4_4H3_3F2_2N3_3O2_2
Molecular Weight163.082 g/mol
CAS Number1002034-26-5
Antifungal Activity (IC50_{50})< 50 μg/mL
Anti-inflammatory Activity (IC50_{50})54.65 μg/mL

Q & A

Q. What are the key synthetic routes for preparing 1-(difluoromethyl)-3-nitro-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves multi-step functionalization of pyrazole precursors. For example, nitration of 1-(difluoromethyl)-1H-pyrazole derivatives using mixed acid (HNO₃/H₂SO₄) at 0–5°C can introduce the nitro group. Subsequent oxidation of a methyl or hydroxymethyl substituent at position 4 to a carboxylic acid is achieved via KMnO₄ or RuO₄ under acidic conditions. Key factors include:

  • Temperature control during nitration to avoid over-oxidation .
  • Solvent selection (e.g., DMF or THF) for Pd-catalyzed cross-coupling steps when modifying substituents .
    Typical yields range from 40–65%, with purity confirmed via HPLC (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA water to assess purity (>98% recommended for biological assays) .
  • NMR : ¹⁹F NMR is critical for verifying the difluoromethyl group (δ ≈ -110 to -120 ppm). ¹H NMR should show the pyrazole ring protons (δ 7.5–8.5 ppm) and carboxylic acid proton (broad peak at δ 12–14 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (calculated for C₆H₄F₂N₃O₄: [M+H]⁺ = 236.02) .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer: Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis of the nitro and difluoromethyl groups. Lyophilization is recommended for long-term storage. Periodic NMR checks are advised to detect decomposition (e.g., loss of fluorine signals) .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of the pyrazole ring in cross-coupling reactions?

Methodological Answer: The nitro group at position 3 deactivates the pyrazole ring, reducing reactivity in electrophilic substitutions. However, it facilitates nucleophilic aromatic substitution (NAS) at position 5 under basic conditions. For example:

  • Suzuki-Miyaura coupling requires Pd(PPh₃)₄ and elevated temperatures (80–100°C) due to reduced electron density .
  • Computational studies (DFT) show the nitro group increases the energy barrier for C–H activation by ~15 kcal/mol compared to non-nitrated analogs .

Q. What strategies mitigate competing side reactions during functionalization of the carboxylic acid group?

Methodological Answer:

  • Protection/Deprotection : Use tert-butyl esters (Boc) or trimethylsilyl (TMS) groups to protect the carboxylic acid during alkylation/amidation. Deprotect with TFA or K₂CO₃/MeOH .
  • Coupling Reagents : Employ DCC/HOBt or EDC/NHS for amide bond formation to avoid decarboxylation .
  • Low-Temperature Control : Maintain reactions below 0°C during acyl chloride formation (e.g., using SOCl₂) to prevent nitro group reduction .

Q. How can computational modeling predict the compound’s bioavailability and target binding?

Methodological Answer:

  • Lipophilicity (LogP) : Calculated XLogP3 ≈ 1.2 (via ChemAxon), indicating moderate membrane permeability .
  • Docking Studies : Use AutoDock Vina to model interactions with enzymes like guanylate cyclase (target in cardiovascular research). The difluoromethyl group enhances hydrophobic interactions, while the nitro group may form hydrogen bonds with Arg/Lys residues .
  • MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories to identify critical binding motifs .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How to optimize protocols?

Analysis: Yields vary due to:

  • Nitration Efficiency : Some studies report <40% yield due to competing oxidation; others achieve >60% via slow HNO₃ addition .
  • Purification Challenges : Column chromatography (silica gel, EtOAc/hexane) vs. recrystallization (ethanol/water) impacts recovery .
    Resolution:
    Design a fractional factorial experiment varying temperature, acid concentration, and workup methods to identify optimal conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.